molecular formula C13H16N2O B2517599 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one CAS No. 2097925-59-0

1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2517599
CAS No.: 2097925-59-0
M. Wt: 216.284
InChI Key: VPKZCTRQEBSRRN-UHFFFAOYSA-N
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Description

1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a methylene group and a pyridine ring. Compounds with such structures are often explored for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methylene Group: The methylene group can be introduced via a Wittig reaction or similar methods.

    Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as a drug candidate for treating various conditions.

    Industry: Use in the production of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one would involve its interaction with specific molecular targets, such as:

    Receptors: Binding to receptors and modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but lacks the methylene group.

    1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-4-yl)ethan-1-one: Similar structure but with a different position of the pyridine ring.

Uniqueness

1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is unique due to the presence of both the methylene group and the specific positioning of the pyridine ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methylidenepiperidin-1-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-4-3-7-15(10-11)13(16)8-12-5-2-6-14-9-12/h2,5-6,9H,1,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKZCTRQEBSRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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